1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
Description
1-[(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound featuring two nitrogen-containing rings: a 1,2,3,4-tetrazole and a pyrazole. The tetrazole ring is substituted with an ethyl group at the 1-position, while the pyrazole ring is functionalized with an amine group at the 4-position. The methylene bridge (-CH₂-) links the tetrazole to the pyrazole, and the hydrochloride salt enhances stability and solubility .
Tetrazoles are known for their metabolic stability and hydrogen-bonding capabilities, making them common in pharmaceuticals and agrochemicals . Pyrazole derivatives, particularly those with amine substituents, are often explored for their biological activity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-[(1-ethyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N7.ClH/c1-2-14-7(10-11-12-14)5-13-4-6(8)3-9-13;/h3-4H,2,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGQTSIIYJFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the tetrazole ring . The reaction conditions often include the use of water as a solvent, moderate temperatures, and non-toxic reagents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the tetrazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems . The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and related analogs:
Key Observations
Heterocyclic Core: The tetrazole in the target compound offers greater metabolic stability compared to triazoles, as tetrazoles resist oxidative degradation . However, triazoles (e.g., in ) may exhibit different electronic profiles due to ring isomerism .
Substituent Effects :
- The ethyl group on the tetrazole in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 3-methylphenyl in ), which could influence receptor binding .
- Hydrochloride salts (common in ) improve crystallinity and aqueous solubility, critical for formulation .
Biological Relevance :
- Compounds with pyrazole-4-amine cores (e.g., ) are frequently associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
- Tetrazole-containing agrochemicals () highlight the scaffold’s versatility, though the target compound’s specific applications remain underexplored .
Biological Activity
1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 193.21 g/mol. The compound features a pyrazole ring and a tetrazole moiety, both of which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and tetrazole structures exhibit notable anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of pyrazole and tetrazole can inhibit the proliferation of various cancer cell lines. In one study, compounds similar to our target compound demonstrated IC50 values ranging from 6.43 μM to 9.83 μM against HT-29 (colon cancer) and PC-3 (prostate cancer) cells respectively .
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 6.43 |
| PC-3 | 9.83 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For instance:
- Cyclooxygenase Inhibition : Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation . The docking studies suggest strong interactions with COX enzymes, indicating a potential pathway for anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazole or tetrazole rings can significantly influence potency:
- Substituent Effects : The presence of electron-withdrawing groups at certain positions has been correlated with increased potency against cancer cell lines . For example, alkyl or aryl substitutions can enhance binding affinity to target proteins.
Case Study 1: Anticancer Efficacy in HepG2 Cells
In a recent study involving HepG2 liver cancer cells, a related pyrazolo-tetrazole compound demonstrated an average growth inhibition percentage of 54.25%, indicating significant anticancer potential . Importantly, these compounds showed selective toxicity towards cancer cells while sparing normal fibroblasts.
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on Swiss albino mice revealed that doses up to 100 mg/kg were non-toxic over a period of 28 days . This finding suggests a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
